molecular formula C19H15FN2O4 B11376144 N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-4-nitrobenzamide

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-4-nitrobenzamide

Cat. No.: B11376144
M. Wt: 354.3 g/mol
InChI Key: ZWILFJKQXWBAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-4-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a 2-fluorobenzyl group, a furan-2-ylmethyl group, and a nitro group at the 4-position. Such compounds are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-4-nitrobenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-nitrobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of Substituents: The 2-fluorobenzyl and furan-2-ylmethyl groups can be introduced through nucleophilic substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzamide core can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-4-nitrobenzamide depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-4-nitrobenzamide: Similar structure with a chlorine atom instead of a fluorine atom.

    N-(2-fluorobenzyl)-N-(thiophen-2-ylmethyl)-4-nitrobenzamide: Similar structure with a thiophene ring instead of a furan ring.

Uniqueness

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-4-nitrobenzamide is unique due to the specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and furan ring may confer distinct properties compared to similar compounds.

Properties

Molecular Formula

C19H15FN2O4

Molecular Weight

354.3 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-nitrobenzamide

InChI

InChI=1S/C19H15FN2O4/c20-18-6-2-1-4-15(18)12-21(13-17-5-3-11-26-17)19(23)14-7-9-16(10-8-14)22(24)25/h1-11H,12-13H2

InChI Key

ZWILFJKQXWBAGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.